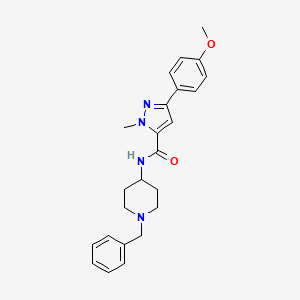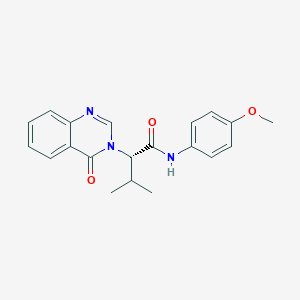![molecular formula C15H14N4O B11020660 1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11020660.png)
1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by the presence of a benzotriazole ring attached to a phenyl group substituted with a dimethylamino group and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone typically involves the condensation reaction between 1-hydroxybenzotriazole and (E)-4-(4-dimethylaminophenylazo)benzoic acid . The reaction is carried out under peptidic coupling conditions using tetrahydrofuran (THF) as the solvent . The dihedral angle between the benzene rings in the (E)-diphenyldiazene fragment is 10.92° and that between the benzotriazole mean plane and the central benzene ring is 80.57° .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzotriazole ring and the phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets and pathways in biological systems. The compound can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . For example, it may inhibit acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate: Used as a reagent for peptide coupling and other synthetic applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzotriazole derivative with similar structural features and applications.
Uniqueness: 1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzotriazole ring with a dimethylamino-substituted phenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
benzotriazol-1-yl-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H14N4O/c1-18(2)12-9-7-11(8-10-12)15(20)19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3 |
InChI Key |
KDBJYASZCNEBLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020584.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine](/img/structure/B11020587.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020592.png)
![N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11020601.png)

![10-(biphenyl-4-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11020612.png)

![6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11020622.png)
![Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate](/img/structure/B11020627.png)



![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11020656.png)
